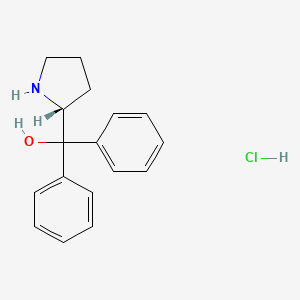

Desoxy-D2PM (Hydrochlorid)

Übersicht

Beschreibung

- Sie wirkt als Norepinephrin-Dopamin-Wiederaufnahmehemmer (NDRI) und beeinflusst die Neurotransmitter-Wiederaufnahme im Gehirn.

- Unter Namen wie A3A New Generation , A3A Methano und Green Powder vermarktet, wurde sie mit Halluzinationen, gewalttätigem Verhalten, erweiterten Pupillen, Tachykardie und hohem Blutdruck in Verbindung gebracht .

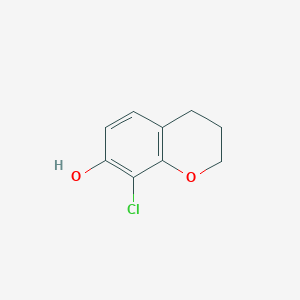

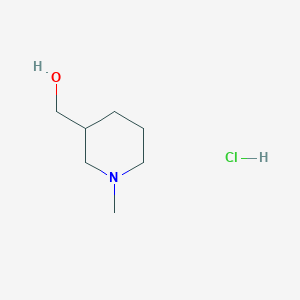

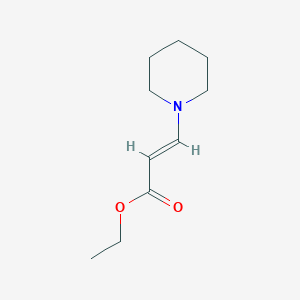

D2PM (Hydrochlorid): , ist eine psychoaktive Designerdroge. Sie weist strukturelle Ähnlichkeiten mit und auf.

Wissenschaftliche Forschungsanwendungen

Chemie: D2PM (Hydrochlorid) kann als Vorläufer oder Zwischenprodukt in der chemischen Synthese dienen.

Biologie: Seine Auswirkungen auf die Neurotransmitter-Wiederaufnahme machen es relevant für die Untersuchung neuronaler Bahnen.

Medizin: Die Forschung könnte seine potenziellen therapeutischen Anwendungen untersuchen, obwohl dies begrenzt bleibt.

Industrie: Industrielle Anwendungen umfassen seinen Einsatz als chirales Derivatisierungsmittel.

Wirkmechanismus

- D2PM (Hydrochlorid) hemmt die Wiederaufnahme von Noradrenalin und Dopamin, was zu erhöhten Spiegeln dieser Neurotransmitter in den Synapsen führt.

- Molekulare Ziele und beteiligte spezifische Pfade erfordern weitere Untersuchungen.

Wirkmechanismus

Target of Action

D2PM (hydrochloride), also known as 2-Diphenylmethylpyrrolidine or Desoxy-D2PM, is a stimulant psychoactive drug . Its primary targets are the norepinephrine and dopamine receptors . These receptors play a crucial role in the central nervous system, regulating mood, attention, and the body’s response to stress and reward.

Mode of Action

D2PM acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft . This results in enhanced neurotransmission, leading to increased alertness, attention, and energy levels.

Biochemical Pathways

dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, D2PM may enhance the signaling in these pathways, leading to its stimulant effects .

Result of Action

The primary result of D2PM’s action is its stimulant effect , which is due to the increased concentration of dopamine and norepinephrine in the brain . This can lead to heightened alertness, increased energy, and improved attention. D2pm has also been associated with toxic effects in humans .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

D2PM (hydrochloride) plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the notable interactions is with the dopamine transporter, where D2PM (hydrochloride) acts as an inhibitor . This interaction is significant because it affects the reuptake of dopamine, a crucial neurotransmitter in the brain. The inhibition of the dopamine transporter by D2PM (hydrochloride) leads to increased levels of dopamine in the synaptic cleft, which can influence various neurological processes.

Cellular Effects

D2PM (hydrochloride) has been observed to affect various types of cells and cellular processes. In neuronal cells, the compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The inhibition of the dopamine transporter by D2PM (hydrochloride) can lead to changes in dopamine signaling pathways, which are involved in mood regulation, reward, and motor control . Additionally, the compound’s impact on gene expression and cellular metabolism can result in altered cellular functions and potentially neurotoxic effects at high concentrations.

Molecular Mechanism

The molecular mechanism of D2PM (hydrochloride) involves its binding interactions with biomolecules, particularly the dopamine transporter. By binding to the dopamine transporter, D2PM (hydrochloride) inhibits its function, preventing the reuptake of dopamine into presynaptic neurons . This inhibition leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic signaling. The compound may also interact with other neurotransmitter transporters and receptors, contributing to its overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D2PM (hydrochloride) can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have shown that prolonged exposure to D2PM (hydrochloride) can lead to sustained alterations in dopamine signaling and potential neurotoxicity .

Dosage Effects in Animal Models

The effects of D2PM (hydrochloride) vary with different dosages in animal models. At low doses, the compound may enhance dopaminergic signaling without causing significant adverse effects. At high doses, D2PM (hydrochloride) can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound’s impact on dopamine levels and neuronal function becomes more pronounced at higher concentrations.

Metabolic Pathways

D2PM (hydrochloride) is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized in the liver, where it undergoes various biotransformation processes. Enzymes such as cytochrome P450 play a role in the metabolism of D2PM (hydrochloride), leading to the formation of metabolites that may have different pharmacological properties

Transport and Distribution

Within cells and tissues, D2PM (hydrochloride) is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in specific tissues . Transporters such as the dopamine transporter facilitate the uptake and distribution of D2PM (hydrochloride) in neuronal cells, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of D2PM (hydrochloride) is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. In neuronal cells, D2PM (hydrochloride) is likely to localize in synaptic vesicles and other regions involved in neurotransmitter release and reuptake . This localization is essential for its inhibitory effects on the dopamine transporter and its overall pharmacological actions.

Vorbereitungsmethoden

Synthesewege: Die Synthesewege für D2PM (Hydrochlorid) sind nicht umfassend dokumentiert. Es kann durch chemische Synthese hergestellt werden.

Industrielle Produktion: Industriell werden seine Enantiomere als chirale Derivatisierungsmittel während der chemischen Synthese eingesetzt.

Analyse Chemischer Reaktionen

Reaktionen: D2PM (Hydrochlorid) kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Transformation ab.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, werden in der Literatur nicht explizit berichtet.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: D2PM (Hydrochlorid) weist Ähnlichkeiten mit und auf.

Einzigartigkeit: Seine längere Wirkdauer im Vergleich zu anderen Stimulanzien unterscheidet es.

Eigenschaften

IUPAC Name |

diphenyl-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSYRXOJSOXZPT-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345191 | |

| Record name | 2-Pyrrolidinemethanol, αlpha,αlpha-diphenyl-, hydrochloride, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172152-19-1 | |

| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinemethanol, αlpha,αlpha-diphenyl-, hydrochloride, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72KH89XUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)

![N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide](/img/structure/B1149205.png)

![3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149209.png)